
2-(Aminomethyl)-5-nitroaniline;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Aminomethyl)-5-nitroaniline;dihydrochloride” likely contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . It can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
While specific synthesis methods for “2-(Aminomethyl)-5-nitroaniline;dihydrochloride” are not available, similar compounds often involve reactions such as amination, oxidation, and reduction .
Molecular Structure Analysis
The molecular structure of “2-(Aminomethyl)-5-nitroaniline;dihydrochloride” would likely include an aminomethyl group attached to an aniline group, with a nitro group at the 5-position .
Chemical Reactions Analysis
Amines, including aminomethyl groups, can undergo a variety of reactions, including alkylation and acylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Aminomethyl)-5-nitroaniline;dihydrochloride” would depend on its specific structure. Amines generally have the ability to form hydrogen bonds, which can affect their physical properties .
Aplicaciones Científicas De Investigación
Noncentrosymmetric Structures in Crystal Engineering
New noncentrosymmetric crystals have been designed, including 2-amino-5-nitropyridinium and 2-amino-5-nitropyridine chromophores. These structures are formed based on herringbone motifs and are crucial in the field of crystal engineering, with potential applications in materials science (Fur et al., 1996).
Synthesis of Pyrroloquinolines
2-Amino-4-nitrophenol and 2-methoxy-5-nitroaniline were converted into nitroquinolines, which are key intermediates in the synthesis of complex organic compounds with potential applications in pharmaceuticals and dye industries (Roberts et al., 1997).
Anaerobic Degradation of Nitroaromatic Compounds
Research has shown that specific strains of bacteria can degrade 2-chloro-4-nitroaniline, a nitroaromatic compound used in industrial and agricultural sectors. This highlights its potential role in bioremediation of environmental pollutants (Duc, 2019).
Chemical Reactions and Molecular Transformations
Studies have detailed how primary amines react with aldehydes and p-thiocresol to produce a variety of chemical compounds, highlighting the versatility of these reactions in synthetic chemistry (Kemal & Reese, 1981).
Nonlinear Optical Properties
Crystals containing 2-amino-5-nitropyridinium dihydrogen phosphate exhibit interesting quadratic optical nonlinear properties, especially in terms of second harmonic generation. This is significant for the development of new materials for nonlinear optics (Zaccaro et al., 1996).
Molecular Electronic Devices
A molecule containing a nitroamine redox center demonstrated significant potential in electronic devices, showing negative differential resistance and high on-off peak-to-valley ratios. This research suggests applications in molecular electronics (Chen et al., 1999).
Novel Aerobic Degradation Pathway
The aerobic degradation of 2-chloro-4-nitroaniline by specific strains of bacteria has been reported, showing potential applications in the bioremediation of pollutants (Khan et al., 2013).
Mecanismo De Acción
Target of Action
The primary targets of 2-(Aminomethyl)-5-nitroaniline;dihydrochloride are bacterial membranes . This compound belongs to the class of cationic polymers, which are known for their antibacterial properties . These polymers target bacterial membranes, disrupting their structure and function, leading to bacterial death .
Mode of Action
2-(Aminomethyl)-5-nitroaniline;dihydrochloride interacts with its targets by increasing bacterial membrane permeability . This is achieved through a “proton sponge effect”, where the compound accepts protons from its surroundings, leading to an increase in the permeability of the bacterial membrane . This allows antibiotics to reach their intracellular targets more effectively .
Biochemical Pathways
It is known that amines, such as this compound, play crucial roles in various biochemical pathways . Amines are derivatives of ammonia, in which one or more hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary based on the number of hydrocarbon groups attached to the nitrogen atom .
Pharmacokinetics
It is known that the pharmacokinetics of a drug determine the onset, duration, and intensity of its effect . Factors such as absorption, distribution, metabolism, and excretion (ADME) play crucial roles in determining a drug’s bioavailability .
Result of Action
The result of the action of 2-(Aminomethyl)-5-nitroaniline;dihydrochloride is the disruption of bacterial membranes, leading to bacterial death . This compound increases the permeability of bacterial membranes, allowing antibiotics to reach their intracellular targets more effectively . This leads to the death of the bacteria, making this compound a potential candidate for antibacterial therapy .
Action Environment
The action of 2-(Aminomethyl)-5-nitroaniline;dihydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the proton sponge effect, which is crucial for the compound’s mode of action . Furthermore, the presence of other substances, such as antibiotics, can enhance the compound’s antibacterial effect .
Safety and Hazards
Propiedades
IUPAC Name |
2-(aminomethyl)-5-nitroaniline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c8-4-5-1-2-6(10(11)12)3-7(5)9;;/h1-3H,4,8-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBDPKOZZMLIOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-5-nitroaniline;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-Methoxyphenyl)-2-[(3-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2992111.png)
![6-ethyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2992112.png)
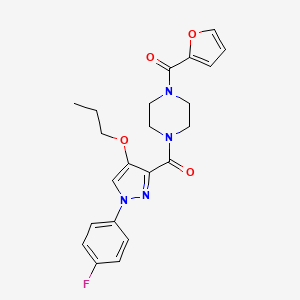
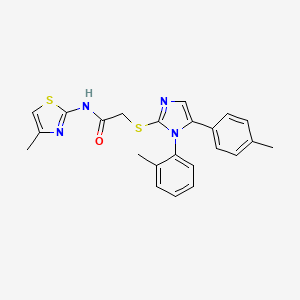
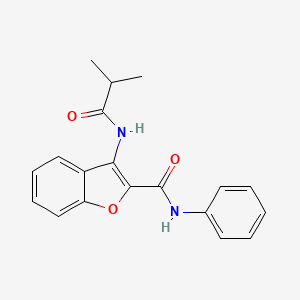
![8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992117.png)
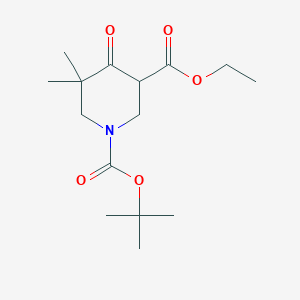

![2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2992124.png)
![1-[(2-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2992125.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2992127.png)
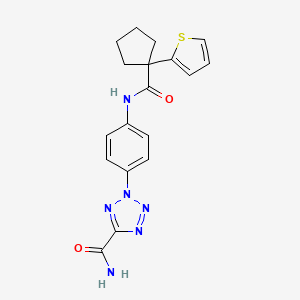

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2992134.png)